

An In-depth Technical Guide to the Physical Properties of 3-Iodobiphenyl

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Compound of Interest

Compound Name: **3-IODOBIPHENYL**

Cat. No.: **B1663909**

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This guide provides a comprehensive overview of the known and predicted physical properties of **3-iodobiphenyl**, a halogenated aromatic compound of significant interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes available data with established scientific principles to offer a thorough understanding of this compound's physical characteristics. Where experimental data is not publicly available, this guide provides reasoned predictions based on structure-property relationships and details the experimental protocols required for their determination.

Introduction: The Significance of 3-Iodobiphenyl

3-Iodobiphenyl belongs to the class of halogenated biphenyls, which are foundational scaffolds in the synthesis of complex organic molecules. The presence and position of the iodine atom on the biphenyl core significantly influence its reactivity and physical properties, making it a versatile intermediate in cross-coupling reactions and the development of novel pharmaceutical agents and organic materials. An in-depth understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of **3-iodobiphenyl** is presented below. This data is essential for handling, storage, and reaction setup.

Property	Value	Source(s)
Molecular Formula	$C_{12}H_9I$	[1]
Molecular Weight	280.10 g/mol	[2] [3]
CAS Number	20442-79-9	[4]
Appearance	Light orange to yellow to green clear liquid	[5]
Melting Point	26.5 °C	[2]
Boiling Point	114-115 °C at 0.1 Torr	[2]
Density (estimated)	1.670 g/cm ³	[5]
Refractive Index (estimated)	1.760	[5]

In-Depth Analysis of Physical Properties

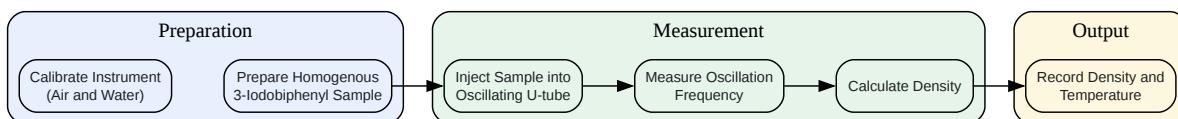
Density

The density of a compound is a critical parameter for process chemistry, enabling accurate mass-to-volume conversions. While an estimated density for **3-iodobiphenyl** is 1.670 g/cm³, an experimentally determined value is crucial for precise applications.[\[5\]](#)

The density of liquid samples like **3-iodobiphenyl** can be accurately determined using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Instrument Calibration: Calibrate the digital density meter with two reference standards of known density, typically dry air and deionized water.
- Sample Preparation: Ensure the **3-iodobiphenyl** sample is homogenous and free of air bubbles.
- Measurement: Introduce the sample into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.

- Temperature Control: Maintain a constant, recorded temperature throughout the measurement, as density is temperature-dependent.
- Data Recording: Record the density, typically in g/cm³ or kg/m³, along with the measurement temperature.



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Caption: Workflow for Density Determination using a Digital Density Meter.

Solubility Profile

The solubility of **3-iodobiphenyl** in various organic solvents is a key consideration for its use in reactions, extractions, and chromatography. While it is known to be soluble in dimethyl sulfoxide (DMSO), a broader, quantitative understanding is necessary for versatile application development.^[3]

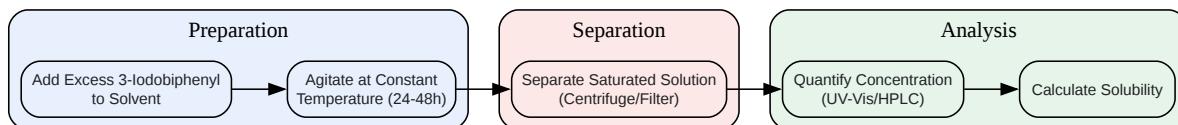
Based on the principle of "like dissolves like," the nonpolar biphenyl structure with a polarizable iodine atom suggests that **3-iodobiphenyl** will exhibit good solubility in a range of common organic solvents.

Solvent Class	Common Solvents	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol, Isopropanol	Soluble	The phenyl rings allow for favorable van der Waals interactions with the alkyl chains of the alcohols.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	Ethers are good solvents for a wide range of organic compounds, and their polarity is compatible with 3-iodobiphenyl.
Hydrocarbons	Hexane, Toluene	Soluble to Highly Soluble	The aromatic nature of toluene and the nonpolar character of hexane make them excellent solvents for the biphenyl core.
Chlorinated Solvents	Dichloromethane, Chloroform	Highly Soluble	The polarity and polarizability of both the solvent and solute are well-matched, leading to strong intermolecular forces.

The equilibrium solubility of **3-iodobiphenyl** can be determined using the well-established shake-flask method.[10][11]

- Preparation of Saturated Solution: Add an excess amount of **3-iodobiphenyl** to a known volume of the desired solvent in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: Allow the solution to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the saturated liquid phase.
- Quantification: Accurately withdraw a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of **3-iodobiphenyl** using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility in units of g/L or mol/L.



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Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural confirmation and purity assessment of **3-iodobiphenyl**. While experimental spectra for this specific isomer are not readily available in public databases, predictions can be made based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **3-iodobiphenyl** is expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to 5 protons. The protons on the iodinated ring will be distinct and show characteristic splitting patterns based on their coupling with each other. The proton ortho to the iodine atom is expected to be the most deshielded.

The ^{13}C NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl system. The carbon atom directly bonded to the iodine will be significantly upfield due to the

heavy atom effect. The other carbon signals will appear in the aromatic region, and their chemical shifts can be predicted using additive models based on the substituent effects of the iodo and phenyl groups.

- Sample Preparation: Dissolve 5-10 mg of **3-iodobiphenyl** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **3-iodobiphenyl** is expected to exhibit characteristic absorption bands for aromatic compounds.

- C-H stretching (aromatic): Above 3000 cm^{-1}
- C=C stretching (aromatic): $1600\text{-}1450\text{ cm}^{-1}$
- C-H bending (out-of-plane): $900\text{-}675\text{ cm}^{-1}$, the pattern of which can give clues about the substitution on the aromatic rings.
- C-I stretching: Typically in the far-IR region, around $500\text{-}600\text{ cm}^{-1}$.

For a liquid sample like **3-iodobiphenyl**, a thin film between two salt plates (NaCl or KBr) is a common sampling method for transmission IR spectroscopy. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **3-iodobiphenyl** is expected to show a prominent molecular ion peak (M^+) at $\text{m/z} = 280$. The fragmentation pattern will likely involve the loss of an iodine atom ($\text{M}^+ - 127$) to give a biphenyl cation at $\text{m/z} = 153$, which may further fragment.

The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization is a common method for generating the mass spectrum.

Thermal and Other Properties

Vapor Pressure

No experimental data for the vapor pressure of **3-iodobiphenyl** is readily available. However, it is expected to be a low-volatility compound due to its relatively high molecular weight and boiling point. The vapor pressure of halogenated biphenyls can be measured using techniques like the Knudsen effusion method, which is suitable for compounds with low vapor pressures.

[\[12\]](#)[\[13\]](#)[\[14\]](#)

Safety and Handling

3-Iodobiphenyl should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood. It is harmful if swallowed and may cause skin and eye irritation.[\[5\]](#) For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical properties of **3-iodobiphenyl**, combining available experimental data with scientifically grounded predictions and standard experimental protocols. While some physical constants for this specific isomer require experimental determination for high-precision applications, the information and methodologies presented herein offer a robust foundation for researchers and professionals working with this important chemical intermediate.

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